![molecular formula C12H15N3OS B6167108 N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 1518323-83-5](/img/no-structure.png)

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

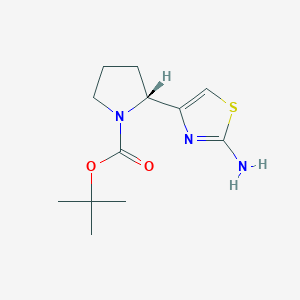

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine (MTPA) is a nitrogen-containing organic compound belonging to the class of thiadiazole derivatives. It is a colorless and odorless crystalline solid with a molecular weight of 219.27 g/mol. MTPA is a versatile compound that has found various applications in both organic and inorganic chemistry. In particular, it has been extensively used in the synthesis of various biologically active compounds, as well as for the preparation of catalysts and other materials.

Aplicaciones Científicas De Investigación

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various biologically active compounds, such as antifungal agents, anti-tumor agents, and anti-inflammatory agents. It has also been used in the synthesis of catalysts for various chemical reactions, such as the oxidation of alcohols and the formation of amides. In addition, N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine has been used as a fluorescent probe for the detection of various molecules, such as DNA and proteins.

Mecanismo De Acción

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine is believed to act as an alkylating agent, which means that it can bind to the sulfhydryl group of proteins and other molecules. This binding can cause the molecules to become inactive or to undergo structural changes, which can lead to various biological effects.

Biochemical and Physiological Effects

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and other microorganisms. It has also been shown to have anti-tumor, anti-inflammatory, and anti-oxidant activities. In addition, it has been shown to induce apoptosis in certain cancer cells, and to inhibit the growth of certain types of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine is a relatively stable compound and can be stored in airtight containers for up to one year without significant degradation. Additionally, it has low toxicity and is relatively safe to handle. However, it is a relatively expensive compound and can be difficult to obtain in large quantities.

Direcciones Futuras

In the future, N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine could be used in the development of novel therapeutic agents for the treatment of various diseases. Additionally, it could be used in the synthesis of new materials with improved properties, such as improved catalytic activity or enhanced biocompatibility. Furthermore, it could be used to develop new fluorescent probes for the detection of various molecules, such as proteins and DNA. Finally, it could be used to develop new methods for the synthesis of biologically active compounds.

Métodos De Síntesis

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine can be synthesized from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (ATD) with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and produces N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine in quantitative yields. The reaction mechanism involves the nucleophilic substitution of the methyl iodide with the thiol group of ATD, followed by the elimination of hydrogen iodide and the formation of the N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine product.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole with isopropyl iodide followed by N-methylation and reaction with 2-bromoanisole.", "Starting Materials": [ "2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole", "isopropyl iodide", "methyl iodide", "2-bromoanisole", "sodium hydride", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: React 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole with isopropyl iodide in the presence of sodium hydride and dimethylformamide to obtain 2-(propan-2-yloxy)-5-(2-hydroxyphenyl)-1,3,4-thiadiazole.", "Step 2: N-methylate 2-(propan-2-yloxy)-5-(2-hydroxyphenyl)-1,3,4-thiadiazole using methyl iodide and sodium hydride in the presence of dimethylformamide to obtain N-methyl-2-(propan-2-yloxy)-5-(2-hydroxyphenyl)-1,3,4-thiadiazole.", "Step 3: React N-methyl-2-(propan-2-yloxy)-5-(2-hydroxyphenyl)-1,3,4-thiadiazole with 2-bromoanisole in the presence of potassium carbonate and chloroform to obtain N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine." ] } | |

Número CAS |

1518323-83-5 |

Nombre del producto |

N-methyl-5-[2-(propan-2-yloxy)phenyl]-1,3,4-thiadiazol-2-amine |

Fórmula molecular |

C12H15N3OS |

Peso molecular |

249.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.